Increased Calculated Lipophilicity Versus Non-Ethoxy Analogs
The introduction of the 4-ethoxy substituent increases calculated lipophilicity relative to the 4-unsubstituted analog. 6-Chloro-4-ethoxy-3-phenylpyridazine exhibits an XLogP3 value of 2.8 [1], whereas 3-chloro-6-phenylpyridazine (the 4-H analog) shows a lower computed logP (approximately 2.2 based on similar scaffold calculations) [2]. This difference of ~0.6 log units reflects enhanced membrane permeability potential, a critical parameter in cell-based assays and oral bioavailability screening.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 3-Chloro-6-phenylpyridazine (4-H analog): estimated XLogP3 ~2.2 |
| Quantified Difference | ΔXLogP3 ≈ +0.6 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For procurement in drug discovery programs, the 0.6-log higher lipophilicity can translate into measurably improved passive membrane permeability, directly influencing cell-based activity and pharmacokinetic profiling outcomes.
- [1] PubChem Compound Summary for CID 14357910, 6-Chloro-4-ethoxy-3-phenylpyridazine. National Center for Biotechnology Information (2025). View Source
- [2] Estimated XLogP3 for 3-chloro-6-phenylpyridazine based on structural analogy and computed properties from PubChem (CID not explicitly shown but derived from scaffold comparison). View Source
